

Thermochemical Properties of 2-Methoxybutanoic Acid and Its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *2-Methoxybutanoic acid*

Cat. No.: *B1367196*

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Introduction

2-Methoxybutanoic acid and its derivatives are of growing interest in various fields, including pharmaceutical development and materials science, due to their unique chemical structures and potential biological activities. A thorough understanding of their thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety assessments, and predicting chemical reactivity and stability. This technical guide provides a comprehensive overview of the available thermochemical data and the experimental and computational methodologies used to determine these properties.

It is important to note that direct experimental thermochemical data for **2-methoxybutanoic acid** is not readily available in the current scientific literature. Therefore, this guide also presents data for structurally similar compounds to provide a comparative context and outlines the established experimental protocols that can be employed to determine these properties for **2-methoxybutanoic acid** and its derivatives.

Physicochemical Properties of 2-Methoxybutanoic Acid

While extensive thermochemical data is lacking, some fundamental physicochemical properties of **2-methoxybutanoic acid** have been reported. These are summarized in the table below.

Property	Value	Source
Molecular Formula	C5H10O3	[1]
Molecular Weight	118.13 g/mol	[1] [2]
CAS Registry Number	56674-69-2	[1] [2] [3]
Physical State	Liquid (at room temperature)	[1]
IUPAC Name	2-methoxybutanoic acid	[2]

Comparative Thermochemical Data of Related Compounds

To provide a frame of reference, the following table summarizes key experimental thermochemical data for compounds structurally related to **2-methoxybutanoic acid**, such as butanoic acid and its substituted derivatives. This data is essential for estimating the properties of **2-methoxybutanoic acid** and for validating future experimental or computational results.

Compound	Enthalpy of Formation (liquid, 298.15 K)	Enthalpy of Combustion (liquid, 298.15 K)	Heat Capacity (liquid, 298.15 K)	Source
Butanoic acid	-533.8 kJ/mol	-2183.5 kJ/mol	178 J/(mol·K)	[4]
4-Hydroxybutanoic acid	-662.3 kJ/mol	Not Available	Not Available	[5]
Butanoic acid (general)	Not Available	-2183.6 ± 0.6 kJ/mol	178 J/(mol·K)	

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical properties is primarily achieved through precise calorimetric measurements. The following sections detail the standard experimental protocols for two key thermochemical parameters.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the cornerstone technique for determining the enthalpy of formation of organic compounds. The method involves the complete combustion of a substance in a high-pressure oxygen environment within a constant-volume container (a "bomb").

Methodology:

- **Sample Preparation:** A precisely weighed sample of the organic compound (e.g., **2-methoxybutanoic acid**) is placed in a crucible within the combustion bomb. A fuse wire is connected to an ignition system and placed in contact with the sample.
- **Bomb Assembly and Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited via the fuse wire, and the temperature of the water is monitored and recorded at short intervals until it reaches a maximum and then begins to cool.
- **Analysis of Products:** After combustion, the bomb is depressurized, and the liquid and gaseous products are collected and analyzed to determine the extent of reaction and to check for incomplete combustion. For compounds containing nitrogen or sulfur, the amounts of nitric acid and sulfuric acid formed are determined by titration.
- **Calculation:** The heat released during combustion is calculated from the temperature rise of the calorimeter system. Corrections are applied for the heat of ignition and the formation of

any side products. The standard enthalpy of combustion is then determined, from which the standard enthalpy of formation can be calculated using Hess's law.

Determination of Enthalpy of Vaporization

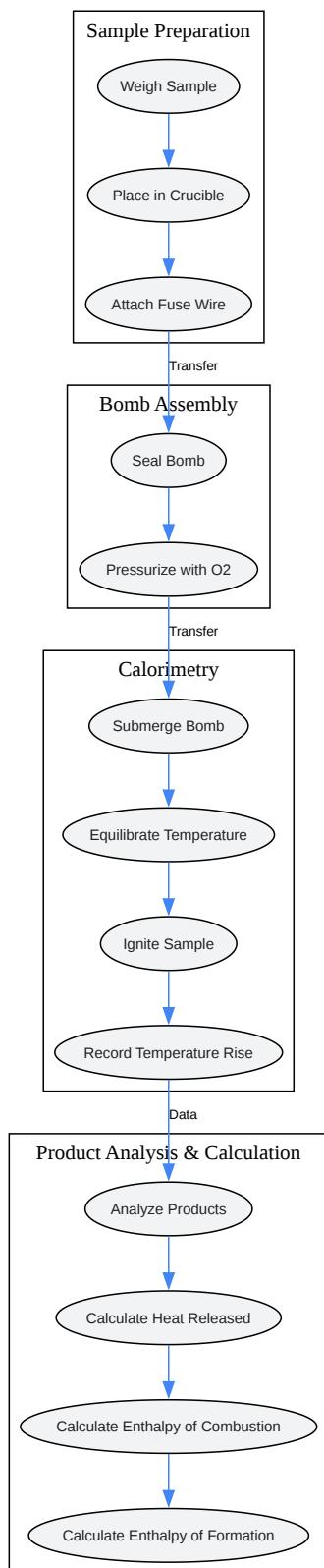
The enthalpy of vaporization (ΔH_{vap}) is a critical parameter for understanding intermolecular forces and for phase-change calculations. Several methods can be employed for its determination.

Methodology (using the transpiration method):

- Apparatus: The transpiration method involves passing a stream of an inert carrier gas (e.g., nitrogen or argon) at a precisely controlled flow rate over the liquid sample, which is maintained at a constant temperature.
- Saturation: The carrier gas becomes saturated with the vapor of the substance.
- Condensation and Quantification: The vapor-saturated gas stream is then passed through a cold trap where the vapor condenses. The amount of condensed substance is determined by weighing the trap before and after the experiment.
- Vapor Pressure Calculation: The partial pressure of the substance in the gas stream (which is equal to its vapor pressure at that temperature) is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the system.
- Clausius-Clapeyron Equation: The experiment is repeated at several different temperatures. The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, based on the Clausius-Clapeyron equation.

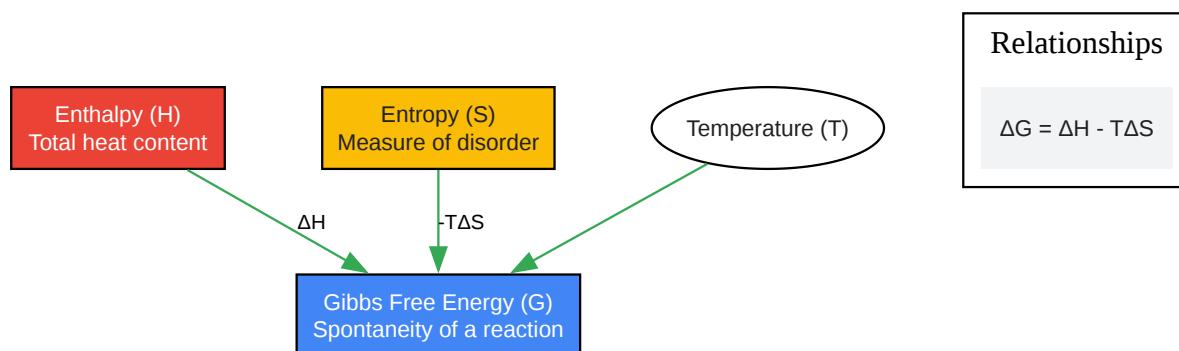
Visualization of Experimental Workflows and Thermochemical Relationships

To further clarify the experimental and theoretical concepts, the following diagrams are provided.



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Caption: Experimental workflow for combustion calorimetry.



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Caption: Relationship between key thermochemical properties.

Conclusion

While direct experimental thermochemical data for **2-methoxybutanoic acid** remains to be determined, this guide provides a foundational understanding for researchers in the field. The comparative data from structurally similar compounds offers valuable insights for initial estimations. Furthermore, the detailed experimental protocols for combustion calorimetry and the determination of enthalpy of vaporization serve as a practical roadmap for future experimental investigations. The elucidation of the thermochemical properties of **2-methoxybutanoic acid** and its derivatives will undoubtedly contribute to their effective application in drug development and other scientific disciplines. Future work should focus on performing the described calorimetric measurements and employing computational chemistry methods to provide a complete thermochemical profile of these important molecules.

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